molecular formula C63H98O29 B1683684 Tubeimoside CAS No. 102040-03-9

Tubeimoside

Cat. No. B1683684
CAS RN: 102040-03-9
M. Wt: 1319.4 g/mol
InChI Key: UNEIHPFYJFFHGD-UMVHPKKKSA-N
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Description

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .


Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.


Molecular Structure Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .


Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .


Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .

Scientific Research Applications

Anti-Cancer Agent

Tubeimoside-1 (TBMS-1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It has been shown to have a remarkable inhibitory effect on tumors of the respiratory system, digestive system, nervous system, genital system, and other systems both in vivo and in vitro .

Pharmacokinetics

Pharmacokinetic studies reveal that TBMS-1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Toxicity

Several lines of evidence have shown that TBMS-1 may cause adverse and toxic effects at high doses . To reduce the toxicity of TBMS-1, future research should aim to modify its structure, formulate targeting preparations, or combine it with other drugs .

Tumor Growth Inhibition

TBMS-1 effectively inhibits tumor growth and vascularization in vivo . Tumor volumes and weights in the treatment group were significantly reduced .

Enhancing Apoptotic Cell Death

TBMS-1 enhances apoptotic cell death in cancer cells. It destabilizes c-FLIP expression by downregulating STAMBPL1, a deubiquitinase (DUB). When STAMBPL1 and c-FLIP bind together, STAMBPL1 deubiquitylates c-FLIP .

Sensitization of Cancer Cells

TBMS-1 has been shown to increase the sensitivity of cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Combination therapy using TBMS-1 and TRAIL increased apoptotic cell death .

Anti-Inflammatory and Anti-Angiogenesis

TBMS-1 exerts several therapeutic effects, including anti-inflammatory, anti-angiogenesis .

Colorectal Cancer Treatment

Research indicates that TBMS-1 suppresses the viability of colorectal cancer (CRC) cells and induces the formation of macropinosomes which capture a large amount of phase-bright fluids .

Mechanism of Action

Target of Action

Tubeimoside 1 (TBMS1) is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The primary target of TBMS1 is the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

TBMS1 interacts with its target, the Akt protein, to activate autophagy . Autophagy is a cellular self-digestion process by which proteins aggregate and damaged organelles are degraded to generate ATP and various macromolecules as a response to metabolic stress . The activation of autophagy by TBMS1 is evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Biochemical Pathways

The Akt–mTOR–eEF-2K pathway is involved in TBMS1-induced activation of autophagy . Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 lead to the activation of apoptosis of the breast cancer cells . Inhibition of autophagy enhances the cytotoxic effect of TBMS1 via promoting apoptosis .

Pharmacokinetics

Pharmacokinetic studies reveal that TBMS1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Result of Action

TBMS1 possesses a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It has a broad inhibitory effect on lung cancer, colorectal cancer, breast cancer, gastric cancer, and other tumors .

Action Environment

The action, efficacy, and stability of TBMS1 can be influenced by various environmental factors. For instance, the gastrointestinal environment can degrade TBMS1, reducing its bioavailability . Additionally, the development of liver-targeting and lung-targeting preparations can reduce the toxic effect of TBMS1 and increase its efficacy .

Safety and Hazards

Several lines of evidence have shown that TBMS1 may cause adverse and toxic effects at high doses . It is very toxic if swallowed and irritating to skin .

Future Directions

Additional research is necessary to investigate in vivo antitumor effects and the pharmacokinetics of TBMS1 . To reduce the toxicity of TBMS1, future research should aim to modify its structure, formulate targeting preparations or combinations with other drugs .

properties

IUPAC Name

(3S)-5-[(3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-8a-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O29/c1-26-38(71)42(75)46(79)53(85-26)90-49-47(88-51-44(77)39(72)30(66)23-82-51)31(67)24-83-54(49)92-56(80)63-16-14-57(2,3)18-28(63)27-10-11-35-60(7)19-29(65)50(58(4,5)34(60)12-13-62(35,9)61(27,8)15-17-63)91-55-48(43(76)40(73)32(22-64)87-55)89-52-45(78)41(74)33(25-84-52)86-37(70)21-59(6,81)20-36(68)69/h10,15,17,26,28-35,38-55,64-67,71-79,81H,11-14,16,18-25H2,1-9H3,(H,68,69)/t26-,28+,29-,30+,31-,32+,33-,34?,35+,38-,39-,40+,41-,42+,43-,44+,45+,46+,47-,48+,49+,50-,51+,52-,53-,54-,55-,59-,60-,61+,62+,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWKUXFXGOVHIM-NURBMQBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@@H]3C5=CC[C@H]6[C@]([C@@]5(C=C4)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C[C@](C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102040-03-9
Record name Tubeimoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102040039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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